

excited-state dynamics of 2-thiocytosine and its tautomers

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An In-depth Technical Guide to the Excited-State Dynamics of **2-Thiocytosine** and its Tautomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiocytosine (2TC), a sulfur-substituted analogue of the canonical nucleobase cytosine, exhibits complex and environment-dependent photophysics, making it a molecule of significant interest for photosensitizing and therapeutic applications. Unlike canonical nucleobases, which are characterized by their photostability through efficient internal conversion, 2TC's response to UV irradiation is dominated by ultrafast intersystem crossing to populate reactive triplet states, a process governed by its tautomeric form. This guide provides a comprehensive overview of the excited-state dynamics of 2TC, detailing the distinct deactivation pathways of its primary tautomers, summarizing key photophysical parameters, outlining experimental and computational methodologies, and exploring the profound influence of the molecular environment.

The Critical Role of Tautomerism

Molecular tautomerism is a pivotal factor in the photochemistry of **2-thiocytosine**.^[1] The stability and prevalence of different tautomers are highly sensitive to the surrounding environment, such as the gas phase versus a solvent.^[2] This environmental dependence directly dictates the available excited-state deactivation pathways following UV light absorption.

- In Solution: The 1H-amino-thion tautomer is the most stable and predominant form in various solvents, including water, methanol, and acetonitrile.[2] Its photodynamics are defined by the presence of the C=S (thiocarbonyl) group.
- In the Gas Phase: The amino-thiol tautomer is the dominant species.[1][3][2] The absence of the thiocarbonyl group in this form leads to a dramatically different deactivation mechanism compared to the thion tautomer.

The stark difference in the photophysical behavior between these two forms underscores the necessity of considering the specific tautomer present under given experimental conditions.

Excited-State Dynamics of the Thion Tautomer (in Solution)

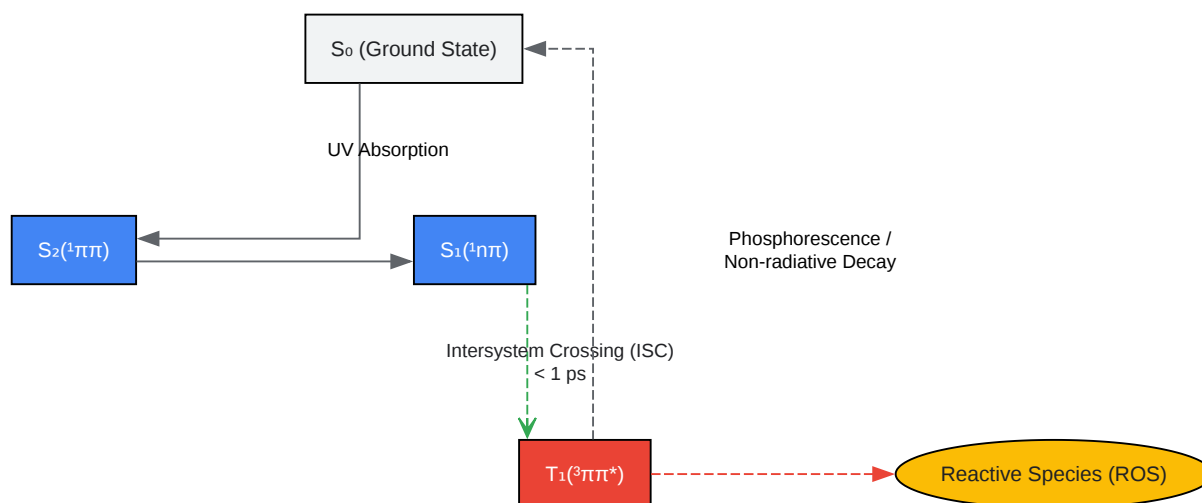
The photochemistry of thiobases like 2TC in solution is notable for the near-unity quantum yield of long-lived triplet states following UVA excitation.[4][5] This process is exceptionally fast and efficient, driven by the heavy-atom effect of sulfur.

The deactivation pathway for the thion tautomer is characterized by an efficient intersystem crossing (ISC) to the triplet manifold.[1][3][6] The thiocarbonyl group plays a crucial role by suppressing the internal conversion pathways back to the ground state that are typically efficient in canonical nucleobases.[1][3] The general mechanism proceeds as follows:

- Photoexcitation: The molecule absorbs a UV photon, promoting it from the ground state (S_0) to an excited singlet state, typically a bright $^1\pi\pi^*$ state.
- Internal Conversion (IC): The molecule may undergo rapid, often sub-100 fs, internal conversion to a lower-lying singlet state, such as the $^1n\pi^*$ state, which often acts as a doorway for intersystem crossing.
- Intersystem Crossing (ISC): From this singlet state, the molecule undergoes highly efficient sub-picosecond ISC to the triplet manifold (e.g., $T_1(\pi\pi^*)$). This step is significantly enhanced by the strong spin-orbit coupling introduced by the sulfur atom.

This efficient population of the triplet state is responsible for the photosensitizing properties of 2TC, as the long-lived triplet can transfer its energy to molecular oxygen, generating reactive

oxygen species (ROS).



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Deactivation pathway of Thion-2TC in solution.

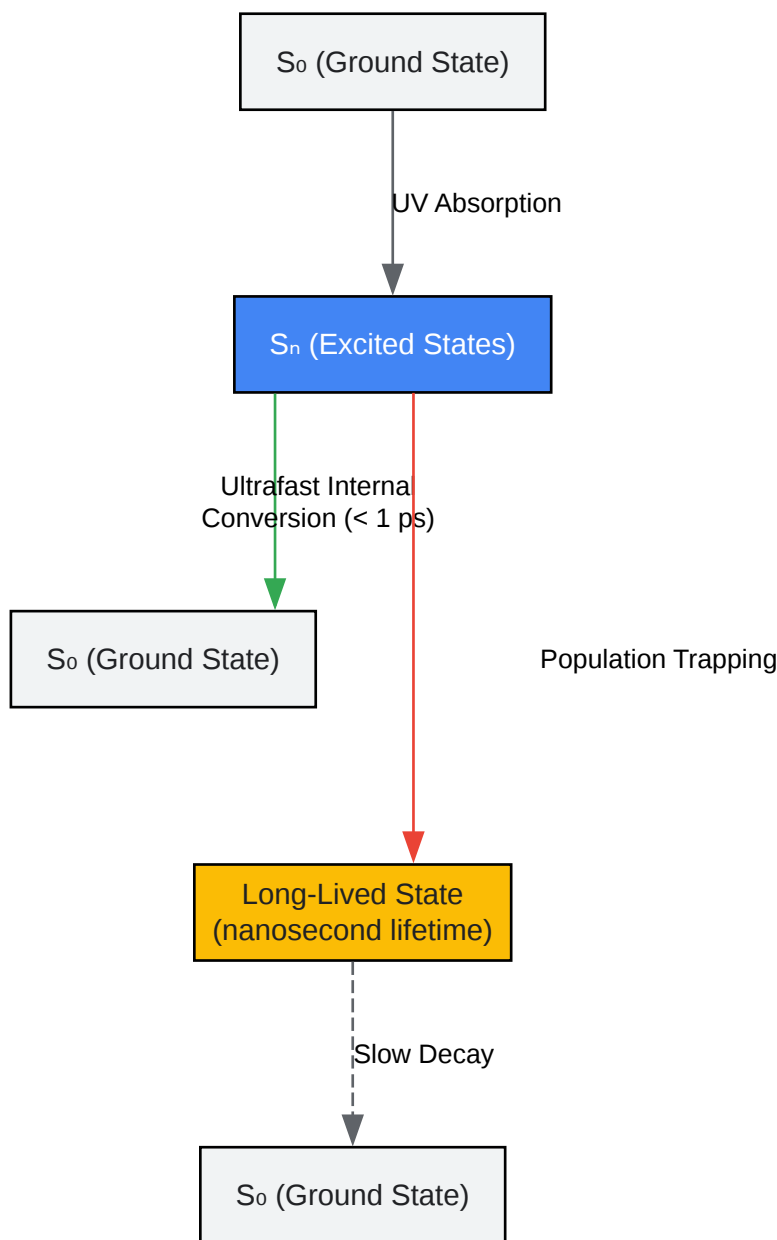
Excited-State Dynamics of the Thiol Tautomer (in Gas Phase)

In the gas phase, the dominant thiol tautomer of 2TC exhibits a photophysical behavior that contrasts sharply with its thion counterpart in solution.[1][3] The deactivation mechanism for this tautomer does not involve the efficient ISC seen in the thion form because it lacks the thiocarbonyl group.[1][3]

Instead, time-resolved photoelectron spectroscopy reveals two primary competing pathways:

- **Ultrafast Internal Conversion:** A significant portion of the excited-state population returns to the ground state via highly efficient and ultrafast internal conversion, a pathway common to canonical nucleobases that ensures their photostability.[1][3]
- **Long-Lived State:** A fraction of the population is trapped in a long-lived state with a lifetime on the nanosecond scale.[1][3] This latter pathway distinguishes the photodynamics of thiol-

2TC from its canonical analogue, enol-cytosine, and suggests a more complex potential energy surface.[1][3]



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Deactivation pathways of Thiol-2TC in the gas phase.

Quantitative Photophysical Data

The ultrafast nature of the deactivation processes in 2TC results in extremely short excited-state lifetimes and vanishingly small fluorescence quantum yields.[4] The table below

summarizes available quantitative data for 2TC and related thiobases.

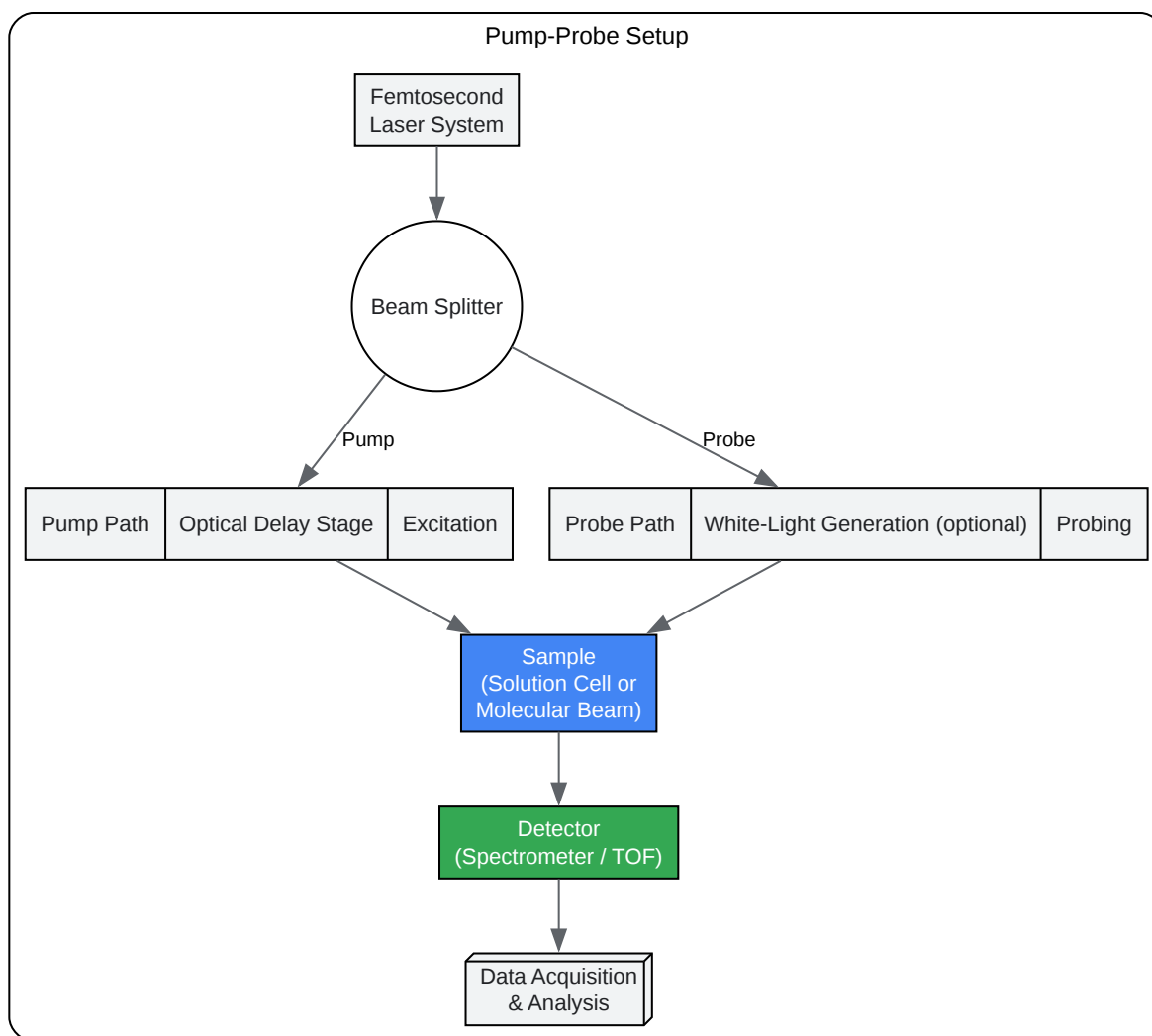
Compound	Tautomer / Phase	Excitation λ (nm)	Process	Lifetime	Triplet Quantum Yield (Φ_T)	Reference
Thiobases (general)	Thion / Solution	UVA/UVB	S ₁ Fluorescence	Hundreds of femtoseconds	~1.0	[4][5]
2-Thiocytidine	Thion / Aqueous	267 / 362	S ₁ Fluorescence	Sub-ps and a few ps component	Not specified	[4][5]
2-Thiouracil	Thion / Solution	316	S ₁ → T _n ISC	300 - 400 fs	Not specified	[6]
6-Thioguanine	Thion / Aqueous	UV	S ₂ → S ₁ IC	~80 fs	Not specified	[7]
6-Thioguanine	Thion / Aqueous	UV	S ₁ → T _n ISC	~522 fs	Not specified	[7]
2-Thiocytosine	Thiol / Gas Phase	292-207	Internal Conversion	Ultrafast (< 1 ps)	Not applicable	[1][3]
2-Thiocytosine	Thiol / Gas Phase	292-207	Long-Lived State Decay	Nanoseconds	Not applicable	[1][3]

Experimental and Computational Protocols

The elucidation of 2TC's complex dynamics relies on a synergy between advanced experimental techniques and high-level quantum chemical calculations.

Key Experimental Protocols

- Femtosecond Transient Absorption Spectroscopy (TAS):
 - Objective: To monitor the evolution of excited states in the solution phase by measuring changes in optical absorption over time.
 - Methodology: A high-intensity, ultrashort 'pump' laser pulse excites the 2TC molecules in a sample solution. A second, time-delayed, broadband 'probe' pulse passes through the sample. The difference in the absorption spectrum of the probe light with and without the pump pulse is recorded as a function of the time delay between the two pulses. This differential absorption signal reveals the formation and decay of transient species, such as excited singlet and triplet states.[\[6\]](#)[\[7\]](#)
- Time-Resolved Photoelectron Spectroscopy (TRPES):
 - Objective: To study excited-state dynamics in gas-phase molecules by measuring the kinetic energy of ejected electrons.
 - Methodology: Molecules in a molecular beam are excited by a femtosecond 'pump' pulse. A delayed 'probe' pulse with sufficient energy ionizes the excited molecule. The kinetic energy of the resulting photoelectrons is measured. By plotting the electron kinetic energy versus the pump-probe delay, a map of the electronic state evolution is created, providing detailed insight into processes like internal conversion and intersystem crossing.[\[1\]](#)[\[3\]](#)[\[2\]](#)
- Femtosecond Fluorescence Up-Conversion:
 - Objective: To measure very short fluorescence lifetimes, typically in the sub-picosecond range.
 - Methodology: The fluorescence emitted from the sample after excitation by a pump pulse is collected and mixed with a time-delayed 'gate' pulse in a non-linear crystal. The sum-frequency signal (up-converted light) is generated only when the fluorescence and gate pulses overlap in time. By varying the delay of the gate pulse, the fluorescence decay profile can be sampled with femtosecond resolution.[\[4\]](#)[\[8\]](#)



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Generalized workflow for pump-probe spectroscopy.

Computational Methodologies

Theoretical calculations are indispensable for interpreting experimental results and providing a detailed picture of the potential energy surfaces.

- Multireference Methods (MS-CASPT2, MR-CISD): Methods like the Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are essential for accurately describing the electronic structure of excited states, locating conical intersections, and calculating vertical excitation energies.[9]
- Algebraic Diagrammatic Construction (ADC(2)): This is a reliable method for investigating potential energy surfaces and simulating excited-state absorption spectra, particularly for studying the influence of solvent molecules.[10][11]
- Nonadiabatic Dynamics Simulations: These simulations model the time evolution of the molecule after photoexcitation, providing theoretical lifetimes and revealing the branching ratios between different deactivation channels.[9]

Conclusion and Implications for Drug Development

The excited-state dynamics of **2-thiocytosine** are a tale of two tautomers. The thion form, prevalent in solution, is a highly efficient photosensitizer due to its ultrafast and near-quantitative population of a reactive triplet state. Conversely, the gas-phase thiol form deactivates primarily through harmless internal conversion, though with a unique long-lived component. This dichotomy highlights the profound control that molecular structure and environment exert on photochemical fate.

For drug development professionals, this understanding is critical. The efficiency of 2TC and its derivatives as photochemotherapeutic agents is directly linked to the properties of the thion tautomer. Optimizing these molecules for applications in photodynamic therapy requires strategies to ensure the thion form is dominant and that the triplet state properties (lifetime, energy) are tuned for maximum ROS generation in a biological setting. The insights gained from these fundamental studies provide a rational basis for the design of next-generation thiobase photosensitizers.

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